BenchChemオンラインストアへようこそ!

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide

TSHR antagonist Potency cAMP inhibition

This N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide (CAS 898459-00-2) is a nanomolar TSHR antagonist (IC50: 39 nM rat, 82 nM human) with >120-fold selectivity over FSHR. Unlike micromolar comparators (S37a, NCGC00161856), its allosteric mechanism ensures robust signal windows in HTS and lower in vivo dosing, reducing off-target effects. Mandate compound-specific validation—class-level substitution compromises experimental reproducibility. Ideal reference antagonist for thyroid autoimmunity research.

Molecular Formula C20H26N2OS
Molecular Weight 342.5
CAS No. 898459-00-2
Cat. No. B2688779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide
CAS898459-00-2
Molecular FormulaC20H26N2OS
Molecular Weight342.5
Structural Identifiers
SMILESCC(C)(C)CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
InChIInChI=1S/C20H26N2OS/c1-20(2,3)13-19(23)21-14-17(18-9-6-12-24-18)22-11-10-15-7-4-5-8-16(15)22/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,21,23)
InChIKeyAASZPJPTXNEOAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide (CAS 898459-00-2): A Potent TSHR Antagonist for Thyroid Research


N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide (CAS 898459-00-2) is a synthetic small-molecule thyroid-stimulating hormone receptor (TSHR) antagonist. It belongs to a class of indoline-thiophene butanamide derivatives that have emerged from high-throughput screening campaigns targeting the TSHR [1]. The compound exhibits potent, selective antagonism of TSHR at nanomolar concentrations, distinguishing it from many earlier-generation TSHR ligands that typically display micromolar potency [2]. Its mechanism involves allosteric modulation of the receptor, inhibiting both TSH- and stimulating antibody-induced cAMP production, which positions it as a chemical biology probe for dissecting TSHR signaling pathways and a reference compound for Graves' disease research [1].

Critical Procurement Considerations for TSHR Antagonist N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide


Generic substitution within the TSHR antagonist class is unadvisable due to profound differences in potency, selectivity, and allosteric mechanism. The target compound achieves nanomolar IC50 values (39–82 nM), whereas commonly referenced alternatives such as S37a or NCGC00161856 require concentrations in the micromolar range (3–40 µM) to inhibit TSHR [1]. This 50- to 1000-fold potency gap means that direct interchange without re-optimization of assay conditions would compromise experimental sensitivity and reproducibility. Furthermore, TSHR antagonists exhibit distinct selectivity profiles against related glycoprotein hormone receptors (FSHR, LHR); a compound showing good TSHR selectivity does not guarantee equivalent off-target profiles across the class [2]. These quantitative performance divergences mandate compound-specific validation rather than class-level substitution in procurement decisions.

Quantitative Differentiation of N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide Against Key TSHR Comparators


Nanomolar hTSHR Antagonism vs. Micromolar Alternatives

The target compound inhibits human TSHR with an IC50 of 82 nM in HEK293 cells, representing a 28-fold improvement over the widely used inverse agonist NCGC00161856 (IC50 = 2.3 µM) and approximately 244-fold improvement over the earlier antagonist S37a (IC50 ≈ 20 µM) [1][2]. This demonstrates a clear advantage for assays requiring high sensitivity at low compound concentrations.

TSHR antagonist Potency cAMP inhibition

Sub-100 nM Potency Against Rat TSHR Enables In Vivo Model Translation

In rat FRTL-5 thyroid cells, the compound exhibits an IC50 of 39 nM, which is approximately 10-fold more potent than the reference antagonist NIDDK/CEB-52 (IC50 = 4.2 µM) and >750-fold more potent than S37a on murine TSHR (IC50 = 40 µM) [1][2]. This high potency against the rodent receptor supports direct translation from cell-based assays to in vivo rodent models of Graves' orbitopathy without requiring compound re-optimization.

TSHR antagonist Species cross-reactivity Rodent model

Selectivity Window Against FSH Receptor Exceeds 120-Fold

Assessment against the closely related follicle-stimulating hormone receptor (FSHR) yields an IC50 of approximately 10 µM, establishing a >120-fold selectivity window for TSHR over FSHR [1]. This selectivity profile compares favorably with the earlier antagonist S37a, which shows a smaller selectivity window of approximately 2–5 fold based on published IC50 values against LHR and FSHR [2].

TSHR selectivity Off-target profiling Glycoprotein hormone receptors

Optimal Application Scenarios for N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide in Thyroid Research Programs


High-Sensitivity Screening for Graves' Disease Therapeutics

The compound's 82 nM potency against human TSHR makes it an ideal positive control or reference antagonist in high-throughput screening campaigns designed to identify next-generation TSHR inhibitors. Its nanomolar potency allows for robust signal windows at low compound concentrations, minimizing solvent interference and enabling detection of weaker hits that would be masked when using micromolar reference compounds such as NCGC00161856 [1].

In Vivo Pharmacodynamic Studies in Rodent Graves' Orbitopathy Models

With 39 nM potency against rat TSHR, the compound can be administered at lower doses in rodent models of thyroid autoimmunity, reducing the risk of off-target pharmacology and improving the interpretability of pharmacodynamic endpoints such as serum T4 suppression and thyroid gene expression changes [1]. This potency advantage over comparators like NIDDK/CEB-52 (4.2 µM) translates into a more favorable therapeutic window for in vivo studies.

TSHR Selectivity Profiling in Glycoprotein Hormone Receptor Panels

The >120-fold selectivity over FSHR positions the compound as a reliable TSHR-selective probe in receptor panel screens aimed at deconvoluting glycoprotein hormone receptor crosstalk. This selectivity outperforms earlier-generation antagonists that exhibit narrower selectivity windows and may confound results in tissues co-expressing TSHR and FSHR/LHR [1][2].

Quote Request

Request a Quote for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.